

Application Notes and Protocols for Studying CheB-CheA Interaction

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Compound of Interest

Compound Name: *CheB protein*

Cat. No.: *B1178634*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

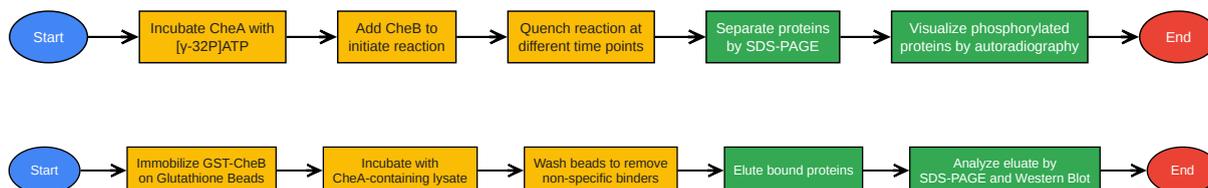
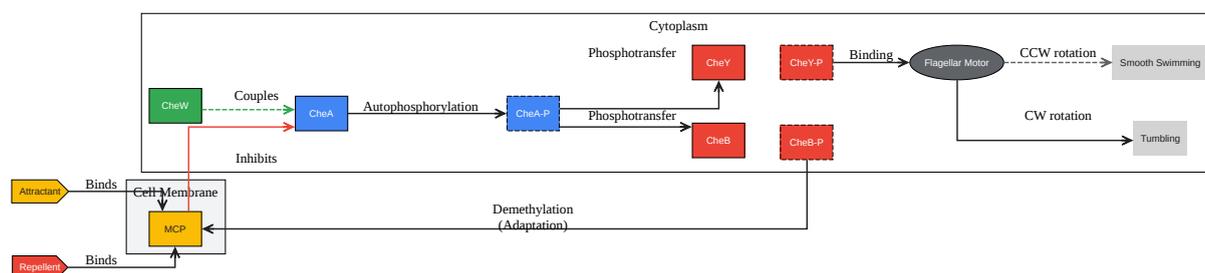
The interaction between the histidine kinase CheA and the methyl-eraser CheB is a cornerstone of the bacterial chemotaxis signaling pathway. This pathway allows bacteria to sense and respond to changes in their chemical environment, a process critical for survival, nutrient acquisition, and pathogenesis. CheA, a central component of the chemosensory array, autophosphorylates in response to signals from chemoreceptors. The phosphoryl group is then transferred to two key response regulators: CheY, which controls flagellar motor switching, and CheB, which is responsible for the demethylation of chemoreceptors, a crucial step in sensory adaptation.[1][2][3] Understanding the dynamics of the CheA-CheB interaction is therefore fundamental to comprehending bacterial behavior and identifying potential targets for novel antimicrobial agents.

These application notes provide a detailed overview of common techniques used to study the CheB-CheA interaction, complete with experimental protocols and data presentation guidelines.

Signaling Pathway

The bacterial chemotaxis pathway is initiated by the binding of ligands to methyl-accepting chemotaxis proteins (MCPs), which are transmembrane receptors.[4] This binding event modulates the autophosphorylation activity of the histidine kinase CheA, which forms a ternary

complex with the MCPs and the coupling protein CheW.[4][5] In the absence of an attractant (or in the presence of a repellent), CheA is active and autophosphorylates on a conserved histidine residue. The phosphoryl group is then transferred to the response regulators CheY and CheB.[1][6] Phosphorylated CheY (CheY-P) diffuses to the flagellar motor and induces a switch to clockwise rotation, causing the bacterium to tumble. Phosphorylated CheB (CheB-P) is an active methyltransferase that removes methyl groups from the MCPs.[2][3] This demethylation desensitizes the receptors to the current stimulus, allowing the cell to adapt and respond to subsequent changes in the environment.[7] In the presence of an attractant, CheA activity is inhibited, leading to lower levels of CheY-P and CheB-P. This results in smooth, counter-clockwise swimming, and a decrease in receptor demethylation.



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